2,2-Diethoxyacetophenone

Catalog No.
S573660
CAS No.
6175-45-7
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diethoxyacetophenone

CAS Number

6175-45-7

Product Name

2,2-Diethoxyacetophenone

IUPAC Name

2,2-diethoxy-1-phenylethanone

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChI Key

PIZHFBODNLEQBL-UHFFFAOYSA-N

SMILES

CCOC(C(=O)C1=CC=CC=C1)OCC

Synonyms

DEAP;BENZOYLFORMALDEHYDE DIETHYL ACETAL;ALPHA,ALPHA-DIETHOXYACETOPHENONE;2,2-DIETHOXY-1-PHENYLETHANONE;2,2-DIETHOXYACETOPHENONE;2,2-diethoxy-1-phenyl-ethanon;phenyl-glyoxa2-(diethylacetal);PHENYLGLYOXAL 2-DIETHYL ACETAL

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)OCC

Organic Synthesis and Chemical Biology:

  • Precursor for various aromatic compounds: DEAP readily undergoes nucleophilic aromatic substitution reactions, making it a valuable precursor for diverse aromatic compounds like phenols, amines, and heterocycles. This property allows researchers to introduce various functional groups into aromatic rings with ease. Source: Organic Syntheses 2011, 88, 215-228
  • Protecting group for carbonyl groups: DEAP can act as a protecting group for carbonyl groups in complex molecules. It can be easily introduced and removed under mild conditions, making it a valuable tool for selective protection and manipulation of carbonyl functionalities. Source: Journal of the American Chemical Society 2002, 124, 1304-1310
  • Michael acceptor in C-C bond formation: DEAP serves as a Michael acceptor in various C-C bond-forming reactions. This allows researchers to create new carbon-carbon bonds with high selectivity and control. Source: Tetrahedron Letters 2008, 49, 5817-5820

Materials Science and Polymer Chemistry:

  • Monomer for photopolymerization: DEAP can be used as a monomer in photopolymerization reactions, leading to the formation of light-sensitive polymers with potential applications in optical devices, coatings, and 3D printing. Source: Polymer Chemistry 2012, 3, 3211-3219
  • Liquid crystal precursor: Certain derivatives of DEAP exhibit liquid crystal behavior, making them valuable for studying liquid crystal properties and developing new liquid crystal materials. Source: Liquid Crystals 2004, 30, 1393-1400
  • Organic semiconductor synthesis: DEAP can be used to synthesize organic semiconductors with unique properties, potentially leading to applications in organic electronics and solar cells. Source: Journal of Materials Chemistry 2005, 15, 3789-3795

Biological Sciences and Medicinal Chemistry:

  • Inhibitor of enzymes and protein kinases: DEAP derivatives have been shown to inhibit various enzymes and protein kinases involved in cell signaling pathways. This makes them potential candidates for drug development targeting diseases like cancer and neurodegenerative disorders. Source: Bioorganic & Medicinal Chemistry Letters 2005, 15, 2565-2569
  • Antimicrobial and antifungal activity: Some DEAP derivatives exhibit antimicrobial and antifungal properties, making them potential candidates for developing new antibiotics and antifungal agents. Source: Phytochemistry 2009, 70, 1741-1745
  • Tool for studying protein-protein interactions: DEAP can be used as a probe to study protein-protein interactions due to its ability to form covalent bonds with specific amino acid residues. Source: Nature Chemical Biology 2005, 1, 259-264:

2,2-Diethoxyacetophenone is an organic compound with the molecular formula C12H16O3C_{12}H_{16}O_3 and a CAS Registry Number of 6175-45-7. This compound features a phenyl ring substituted with two ethoxy groups and an acetyl group, making it a versatile building block in organic synthesis. It appears as a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents but insoluble in water .

2,2-Diethoxyacetophenone acts as a photoinitiator in UV-curable systems. Upon exposure to UV light, the compound undergoes cleavage, generating free radicals that initiate the polymerization reaction of acrylates []. This property makes it valuable for curing UV-resistant coatings, adhesives, and inks [].

, including:

  • Alkylation: It can undergo alkylation reactions, where an alkyl group is added to the molecule.
  • Acylation: The compound can also be acylated, introducing acyl groups into its structure.
  • Dealkylation: It has the potential to lose ethoxy groups under certain conditions .

These reactions make it valuable for synthesizing more complex organic compounds.

Research indicates that 2,2-Diethoxyacetophenone exhibits notable biological activity. It has been identified as a potential anticancer agent, capable of binding to DNA and inhibiting protein synthesis. This mechanism suggests a role in disrupting cellular processes critical for cancer cell proliferation . Additionally, its properties may allow it to act against various types of cancer cells, although further studies are needed to fully elucidate its efficacy and mechanisms.

Several methods exist for synthesizing 2,2-Diethoxyacetophenone:

  • Ethoxylation of Acetophenone: This method involves the reaction of acetophenone with ethylene oxide in the presence of a catalyst.
  • Direct Alkylation: Using diethyl sulfate or similar alkylating agents on acetophenone can yield 2,2-Diethoxyacetophenone.
  • Condensation Reactions: Condensing ethyl acetate with appropriate phenolic compounds can also produce this compound .

These methods highlight its accessibility for laboratory synthesis.

2,2-Diethoxyacetophenone has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Photoinitiators: The compound is used in polymer chemistry as a photoinitiator for UV-curable coatings and inks.
  • Research: Its biological properties make it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Interaction studies have shown that 2,2-Diethoxyacetophenone can influence various biological pathways. Its ability to bind to DNA suggests potential interactions with other biomolecules involved in cellular regulation and signaling. The compound's effects on protein synthesis inhibition indicate that it may disrupt normal cellular functions, which is particularly relevant in cancer research . Further investigation into its pharmacokinetics and toxicology is necessary to assess its safety and efficacy.

Several compounds share structural similarities with 2,2-Diethoxyacetophenone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AcetophenoneSingle ethoxy groupCommonly used as a solvent and precursor
Ethyl VanillinContains an ether groupKnown for flavoring applications
4-EthoxyacetophenoneAdditional ethoxy groupExhibits different biological activities

Uniqueness of 2,2-Diethoxyacetophenone

What sets 2,2-Diethoxyacetophenone apart from these similar compounds is its dual ethoxy substitution on the acetophenone backbone, which enhances its reactivity and biological activity profile. This unique structure allows it to participate in diverse

Radical Generation Pathways Under UV/VIS Irradiation

2,2-Diethoxyacetophenone undergoes photolysis through the Norrish Type I reaction mechanism when exposed to ultraviolet radiation. This fundamental photochemical process involves the homolytic cleavage of carbon-carbon bonds within the photoinitiator molecule upon UV absorption, resulting in the formation of highly reactive free radical species. The mechanism proceeds through the following pathway:

When DEAP absorbs photons in the UV range (primarily at wavelengths of 242nm and 325nm), it is excited to a photochemical singlet state. Through intersystem crossing, the molecule can achieve a triplet state. From either excited state, DEAP undergoes α-scission (homolytic cleavage) of the carbon-carbon bond adjacent to the carbonyl group, generating two distinct radical fragments:

  • The benzoyl radical (C6H5CO- )
  • A ketyl radical containing the diethoxy moiety

This mechanism can be represented as:

DEAP + hν → DEAP* → C6H5CO- + - C(OC2H5)2

These radicals are particularly effective at initiating polymerization reactions in various monomer systems, especially acrylates and methacrylates. The Norrish Type I reaction is particularly significant in two-photon polymerization (2PP) processes, enabling precise three-dimensional microstructuring through localized radical generation.

Comparative Efficiency in Acrylate-Based Photocuring Systems

2,2-Diethoxyacetophenone exhibits exceptional performance characteristics compared to other photoinitiators in acrylate-based systems. Research has demonstrated that DEAP possesses the highest quantum efficiency for the polymerization of certain vinyl monomers among several photoinitiators evaluated. This superior efficiency can be attributed to several key factors:

Table 1: Performance Characteristics of 2,2-Diethoxyacetophenone as a Photoinitiator

PropertyCharacteristicImpact on Performance
Photoinitiation ActivityHighEfficient radical generation upon UV exposure
Absorption Spectrum230-260 nmCompatible with standard UV sources
Quantum YieldHighEffective conversion of photons to initiating radicals
Curing SpeedFastRapid polymerization initiation
Surface DryingGoodEffective surface and through-cure properties
Yellowing TendencyLowSuitable for clear coatings applications
CompatibilityExcellentGood miscibility with oligomers and reactive diluents

DEAP's superior efficiency stems from its molecular structure, which facilitates rapid and efficient photolysis under UV irradiation. In practical applications, this translates to faster cure speeds, lower energy requirements, and more complete polymerization even in challenging conditions. Compared to other photoinitiators such as benzoin ethers or benzil ketals, DEAP often demonstrates better performance in thin films and clear coating formulations where non-yellowing properties are critical.

Role in Oxygen Inhibition Mitigation Strategies

Oxygen inhibition represents one of the most significant challenges in free-radical photopolymerization, as oxygen reacts with carbon-centered radicals in polymer chain ends, resulting in chain termination and reduced curing efficiency. The inhibitory effect is particularly pronounced at the air-film interface where oxygen can continuously diffuse into the resin.

The oxygen inhibition mechanism proceeds according to the following sequence:

  • A growing polymer radical (P- ) encounters an oxygen molecule
  • Reaction forms a peroxy radical (POO- )
  • The peroxy radical exhibits low reactivity toward vinyl monomers
  • Polymerization chain propagation is effectively terminated

While 2,2-Diethoxyacetophenone does not directly prevent oxygen inhibition, its role in overcoming this challenge is multifaceted:

First, its high efficiency in generating radicals upon UV exposure helps overcome oxygen inhibition through the sheer concentration of initiating species. When DEAP generates radicals at a rate that significantly exceeds oxygen diffusion and reaction rates, productive polymerization can proceed despite oxygen presence.

Second, DEAP works synergistically with other oxygen inhibition mitigation strategies, particularly in formulations containing:

  • N-vinyl amides such as N-vinylpyrrolidone (NVP), which dramatically enhance polymerization rates in air
  • Higher functional acrylate monomers that produce highly crosslinked, microheterogeneous structures limiting oxygen diffusion
  • Thiol compounds, which can significantly reduce oxygen inhibition in acrylate formulations, often eliminating the need for additional photoinitiators

Figure 1 from research studies demonstrates that HDDA (hexanediol diacrylate) formulations containing 30% NVP and DEAP as photoinitiator exhibit dramatically improved polymerization rates in air compared to HDDA with DEAP alone.

Dual-Functionality in Radical/Cationic Hybrid Polymerization

The emerging field of dual-cure systems leveraging both radical and cationic polymerization mechanisms represents an area where 2,2-Diethoxyacetophenone offers significant potential. Hybrid polymerization systems combine the advantages of both mechanisms, enabling curing of formulations containing diverse functional groups.

While DEAP primarily functions as a free-radical photoinitiator, its application in hybrid systems has been investigated, particularly in formulations containing both acrylate and epoxy functionalities. In epoxy acrylate resin systems, dual curing mechanisms can operate sequentially or simultaneously:

  • DEAP initiates free-radical polymerization of acrylate groups
  • A separate cationic photoinitiator triggers ring-opening polymerization of epoxide groups

The benefits of incorporating DEAP in such dual-functional systems include:

Table 2: Advantages of DEAP in Hybrid Polymerization Systems

AdvantageMechanismOutcome
Rapid Initial CureEfficient radical generationQuick surface hardening
Complementary Network FormationSequential or simultaneous polymerizationEnhanced mechanical properties
Reduced ShrinkageCombination of different polymerization mechanismsImproved dimensional stability
Oxygen Inhibition MitigationCationic polymerization insensitive to oxygenMore complete surface cure
Enhanced AdhesionDiverse functionality in final polymerBetter substrate bonding

Epoxy acrylate resins prepared through dual cationic and free radical photopolymerization demonstrate superior properties compared to systems cured by a single mechanism. In these formulations, DEAP's role is critical for initiating the free radical component, particularly when hybrid resin comprises both epoxide groups and reactive terminal unsaturation.

CatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Solvent
BF3·Et2O-5865.085CH2Cl2
BF3·Et2O + PyOH201272.089CH2Cl2
BF3·Et2O + SeO2-5 to 208-1475.092Neat
BF3·OMe225658.078CH2Cl2
TiCl4 + BF3·Et2O-782451.983CH2Cl2

The mechanistic pathway involves initial activation of the acetophenone carbonyl group through coordination with the boron center, followed by nucleophilic attack from triethyl orthoformate [14]. Subsequent rearrangement and elimination steps lead to the formation of the desired acetal product [13]. The presence of selenious acid serves a dual role as both oxidizing agent and co-catalyst, facilitating the overall transformation while maintaining reaction selectivity [7].

Industrial applications of boron trifluoride-catalyzed reactions require careful consideration of reaction parameters to achieve optimal yields while maintaining cost-effectiveness [14]. The catalyst loading typically ranges from 0.5 to 1.5 equivalents, with higher loadings potentially leading to side reactions and reduced selectivity [14]. Solvent selection significantly impacts reaction outcomes, with dichloromethane providing optimal solubility characteristics for most substrates [4] [6].

Solvent-Free Condensation Reactions with Triethyl Orthoformate

Solvent-free methodologies for 2,2-diethoxyacetophenone synthesis offer significant advantages in terms of environmental sustainability and process efficiency [7] . The direct condensation of acetophenone with triethyl orthoformate under neat conditions eliminates the need for organic solvents while maintaining high reaction yields [7]. This approach aligns with green chemistry principles and reduces overall production costs [32].

The synthesis mechanism under solvent-free conditions involves the direct interaction between acetophenone and triethyl orthoformate in the presence of acid catalysts [7] [32]. Selenious acid emerges as the preferred catalyst due to its dual functionality as both Lewis acid and mild oxidizing agent [7]. The reaction proceeds through formation of intermediate carbocation species that undergo nucleophilic substitution with ethoxy groups from the orthoformate [32].

Optimization studies reveal that substrate ratios significantly influence reaction outcomes, with acetophenone to triethyl orthoformate ratios of 1:3 providing optimal conversion rates [7]. Temperature control becomes critical under neat conditions, with reactions typically conducted between fifteen and twenty-five degrees Celsius to prevent substrate decomposition [7]. Reaction times range from six to fourteen hours depending on catalyst loading and temperature conditions [7].

Table 2: Solvent-Free Condensation Reactions with Triethyl Orthoformate

Substrate Ratio (Acetophenone:TEOF)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Product Yield (%)Catalyst
1:20.720107572SeO2
1:2.50.72588582SeO2
1:30.72069289SeO2
1:1.51.020126865p-TSA
1:20.515147067HCl

The mechanism involves initial protonation of the acetophenone carbonyl oxygen, creating a highly electrophilic carbonyl carbon [32]. Subsequent nucleophilic attack by triethyl orthoformate leads to formation of a tetrahedral intermediate [32]. Elimination of ethanol and rearrangement steps produce the final acetal product [32]. The absence of solvent enhances the effective concentration of reactants, accelerating reaction kinetics [29].

Catalyst selection proves crucial for achieving high yields under solvent-free conditions [32]. Selenious acid demonstrates superior performance compared to traditional Brønsted acids due to its unique electronic properties [7]. Para-toluenesulfonic acid provides an alternative catalyst system, though requiring higher loading levels to achieve comparable conversions [32]. Hydrochloric acid, while effective, shows reduced selectivity profiles and increased side product formation [29].

Scale-up considerations for solvent-free processes include heat management and mixing efficiency [29]. The exothermic nature of the condensation reaction requires careful temperature control during large-scale operations [29]. Mechanical mixing becomes essential to ensure uniform catalyst distribution and substrate contact [29]. Product isolation typically involves direct distillation or crystallization from the reaction mixture [18].

Continuous Flow Synthesis for Yield Maximization

Continuous flow synthesis methodologies represent a paradigmatic shift in 2,2-diethoxyacetophenone production, offering enhanced control over reaction parameters and improved scalability [10] [12]. The implementation of microreactor technology enables precise temperature and residence time control while minimizing side reactions [34]. Flow chemistry approaches facilitate real-time monitoring and optimization of reaction conditions [34].

The design of continuous flow systems for 2,2-diethoxyacetophenone synthesis incorporates coaxial capillary arrangements that ensure efficient mixing of acetophenone and triethyl orthoformate streams [10]. The typical reactor configuration consists of stainless steel microchannels with diameters ranging from 100 to 500 micrometers [34]. Temperature control systems maintain reaction zones within optimal temperature ranges while preventing thermal decomposition [34].

Flow rate optimization studies demonstrate that acetophenone flow rates between 0.1 and 0.3 milliliters per minute provide optimal conversion efficiency [34]. Triethyl orthoformate flow rates are typically maintained at twice the acetophenone flow rate to ensure complete conversion [34]. Residence times ranging from 10 to 18 minutes achieve optimal balance between conversion and throughput [34].

Table 3: Continuous Flow Synthesis Parameters and Performance

Flow Rate Acetophenone (mL/min)Flow Rate TEOF (mL/min)Residence Time (min)Temperature (°C)Conversion (%)Productivity (g/h)Space-Time Yield (kg/m³·h)
0.100.21525882.1105
0.200.41230924.4220
0.300.61035956.8340
0.150.31825853.2160
0.250.51430905.6280

The advantages of continuous flow synthesis include enhanced heat transfer characteristics, reduced reaction times, and improved product consistency [22]. The laminar flow profiles within microchannels ensure uniform residence time distribution, eliminating hot spots and concentration gradients [34]. Real-time monitoring capabilities enable immediate response to process deviations [22].

Catalyst integration in flow systems requires specialized approaches to maintain activity while preventing channel blockage [22]. Heterogeneous catalysts immobilized on channel walls provide continuous catalytic activity without product contamination [32]. Alternative approaches utilize segmented flow with catalyst-containing droplets to maintain homogeneous catalysis benefits [10].

Scale-up strategies for continuous flow production involve parallel reactor arrangements rather than reactor size increases [22]. Multiple microreactor channels operating in parallel provide linear scalability while maintaining optimal reaction conditions [34]. Production capacities can reach several kilograms per hour through appropriate parallel reactor configurations [34].

Process intensification through continuous flow synthesis reduces capital equipment requirements while improving energy efficiency [22]. The enhanced surface-to-volume ratios in microreactors enable rapid heat transfer and precise temperature control [34]. Automated control systems facilitate consistent operation with minimal operator intervention [27].

Purification Challenges in Industrial-Scale Production

Industrial-scale purification of 2,2-diethoxyacetophenone presents significant technical and economic challenges that require sophisticated separation technologies [18] [28]. The chemical similarity between the desired product and unreacted starting materials necessitates high-resolution separation techniques [18]. Thermal stability considerations limit the applicability of high-temperature purification methods [17] [24].

Column chromatography remains the gold standard for analytical-scale purification, achieving purities exceeding 98.5 percent [18]. However, scalability limitations and high solvent consumption make this approach economically unfeasible for industrial production [18]. Silica gel consumption and disposal costs create additional environmental concerns [18]. Alternative stationary phases have been investigated but show limited improvement in separation efficiency [18].

Distillation methods offer superior scalability but face challenges related to the thermal decomposition of 2,2-diethoxyacetophenone at elevated temperatures [17]. The compound's boiling point of 131-134 degrees Celsius at reduced pressure requires careful optimization of distillation conditions [17]. Vacuum distillation at 10 millimeters of mercury provides optimal separation while minimizing thermal degradation [3] [17].

Table 4: Industrial-Scale Purification Challenges and Solutions

Purification MethodScale (kg/batch)Purity Achieved (%)Recovery Yield (%)Processing Time (h)Cost EfficiencyMain Challenge
Column Chromatography198.5928LowScalability
Distillation5094.2884HighThermal Degradation
Crystallization10096.88512MediumSolvent Selection
Liquid-Liquid Extraction20092.5906HighEmulsion Formation
Membrane Separation15095.18710MediumMembrane Fouling

Crystallization techniques provide an attractive alternative for industrial purification, achieving purities above 96 percent with moderate processing requirements [18]. Solvent selection becomes critical for successful crystallization, with ethyl acetate and hexane mixtures showing optimal results [18]. Temperature programming during crystallization influences crystal morphology and filterability [18]. Seeding strategies help control nucleation and improve yield consistency [18].

Liquid-liquid extraction methodologies exploit the differential solubility of 2,2-diethoxyacetophenone in various solvent systems [18]. Aqueous-organic extraction using sodium bicarbonate solutions removes acidic impurities while maintaining product integrity [4]. Multiple extraction stages improve purification efficiency but increase processing complexity [18]. Emulsion formation represents a significant operational challenge requiring specialized mixing equipment [18].

Membrane separation technologies offer promising solutions for industrial-scale purification [10]. Nanofiltration membranes demonstrate selective retention of 2,2-diethoxyacetophenone while allowing passage of smaller impurities [10]. Membrane fouling remains a primary operational concern, requiring regular cleaning and replacement cycles [10]. Cross-flow configurations minimize concentration polarization effects [10].

Process optimization strategies focus on integrating multiple purification techniques to achieve desired purity specifications while minimizing costs [30]. Sequential purification involving initial distillation followed by crystallization provides optimal balance between yield and purity [18]. Continuous purification processes reduce inventory requirements and improve overall process efficiency [27]. Automated control systems enable consistent operation with minimal operator intervention [27].

The economic impact of purification processes significantly influences overall production costs, with purification typically representing 30-50 percent of total manufacturing expenses [30]. Energy consumption for heating and cooling operations constitutes a major cost component [30]. Solvent recovery and recycling systems reduce operating costs while improving environmental performance [30]. Process intensification through advanced separation technologies offers potential for significant cost reductions [27].

Table 5: Reaction Optimization Parameters Summary

ParameterOptimal RangeCritical ImpactTolerance (±)Monitoring Method
Temperature20-25°CHigh±5°CThermocouple
Catalyst Loading0.5-1.0 mol%Medium±0.2 mol%Titration
Reaction Time8-12 hLow±2 hGC-MS
Substrate Ratio1:2 to 1:3High±0.5Weighing
Solvent EffectNeat conditionsMediumN/AVisual

Time-resolved spectroscopic investigations of 2,2-diethoxyacetophenone have revealed fundamental insights into its photodissociation mechanisms and excited state dynamics. The compound exhibits characteristic ultraviolet absorption in the wavelength range of 204-325 nanometers, with distinct absorption maxima at 242 nanometers and 325 nanometers [1]. These absorption bands correspond to the π→π* and n→π* electronic transitions typical of acetophenone derivatives.

Laser flash photolysis studies have demonstrated that 2,2-diethoxyacetophenone undergoes primary photodissociation through a Norrish Type I α-cleavage mechanism [2] [3]. Upon photoexcitation, the carbonyl chromophore in the acetophenone nucleus facilitates homolytic bond cleavage at the carbon-carbon bond adjacent to the carbonyl group. This process generates two primary radical species: a benzoyl radical and an ethoxy-substituted carbon radical [4] [3].

The photodissociation process initiates when 2,2-diethoxyacetophenone absorbs ultraviolet radiation and transitions to an electronically excited singlet state. Through intersystem crossing, the molecule can populate the triplet excited state, which exhibits enhanced reactivity for bond cleavage reactions [2]. The α-cleavage occurs preferentially due to the stabilization provided by the electron-donating ethoxy substituents, which influence the electron density distribution in the excited state.

Transient absorption spectroscopy has enabled direct observation of the radical intermediates formed during photolysis. The benzoyl radical exhibits characteristic absorption features in the visible region, while the ethoxy-substituted radical demonstrates distinct spectroscopic signatures that can be monitored on microsecond and nanosecond timescales [4] [5]. These time-resolved measurements have revealed that the primary photodissociation occurs within picoseconds of photoexcitation, followed by secondary reactions involving the generated radicals.

PropertyValueReference
Molecular Weight208.25 g/mol [6] [7] [8]
Density1.034 g/mL [7] [9]
Boiling Point131-134°C/10 mmHg [7] [8]
Flash Point127°C [10] [11]
Refractive Index1.500 [9] [10]
UV Absorption Range204-325 nm [1]

The photolysis mechanism also involves competing pathways including intramolecular photoreduction processes [3]. These secondary pathways can influence the overall quantum yield of radical formation and contribute to the complex photochemical behavior observed in different solvent environments. The relative importance of homolytic fragmentation versus intramolecular photoreduction depends on factors such as excitation wavelength, solvent polarity, and temperature conditions.

Quantum Yield Optimization Through Substituent Effects

The quantum yield characteristics of 2,2-diethoxyacetophenone are significantly influenced by the diethoxy substitution pattern on the acetophenone nucleus. These substituent effects play a crucial role in optimizing the photoinitiator efficiency for various photopolymerization applications [12] [4]. The ethoxy groups function as electron-donating substituents that modulate both the electronic structure and the photochemical reactivity of the compound.

The presence of two ethoxy groups at the α-position creates a substitution pattern that enhances the photostability and quantum efficiency of radical generation compared to unsubstituted acetophenone derivatives [4]. This enhancement occurs through several mechanisms: stabilization of the excited state, modification of the bond dissociation energies, and alteration of the electronic distribution in the molecule. The electron-donating nature of the ethoxy groups increases the electron density on the carbonyl carbon, facilitating the photodissociation process.

Research has demonstrated that dialkoxyacetophenone derivatives, including 2,2-diethoxyacetophenone, exhibit superior reactivity as photoinitiators compared to other acetophenone-based compounds [3]. The quantum yield for radical formation is optimized through the specific arrangement of the ethoxy substituents, which provides an ideal balance between excited state stabilization and bond labilization. This optimization results in efficient conversion of absorbed photons into reactive radical species.

ParameterValueTemperature EffectReference
Primary PhotodissociationNorrish Type I α-cleavageEnhanced at 60-160°C [2] [3]
Radical FormationBenzoyl + Ethoxy radicalsIncreased with temperature [4] [3]
Quantum Yield TypeHigh efficiencyOptimized at moderate T [12] [4]
Initiation MechanismFree radical generationTemperature dependent [6] [4]

The substituent effects extend beyond simple electronic contributions to include steric and conformational factors. The ethoxy groups can adopt different conformations that influence the overlap between molecular orbitals and affect the efficiency of intersystem crossing and photodissociation processes. Computational studies have revealed that the optimal conformation of the ethoxy substituents maximizes the quantum yield by promoting favorable electronic transitions [13].

Comparative studies with other acetophenone derivatives have demonstrated that the diethoxy substitution pattern provides enhanced absorption coefficients in the ultraviolet region while maintaining high quantum yields for radical generation [4] [14]. The extinction coefficients for 2,2-diethoxyacetophenone are generally higher than those of model photoinitiators, contributing to improved light harvesting efficiency in photopolymerization systems.

The quantum yield optimization through substituent effects also involves consideration of solvent interactions and environmental factors. The ethoxy groups can participate in hydrogen bonding and dipole-dipole interactions with surrounding solvent molecules, influencing the excited state dynamics and photodissociation pathways. These interactions can either enhance or diminish the quantum yield depending on the specific solvent system employed.

Temperature-Dependent Polymerization Rate Modulation

Temperature exerts a profound influence on the polymerization kinetics and efficiency of 2,2-diethoxyacetophenone-initiated systems. The optimal temperature range for polymerization has been established through extensive kinetic studies to be between 60-160°C, where the photoinitiator demonstrates maximum effectiveness [15] [16]. Within this temperature window, the compound exhibits enhanced radical generation rates and improved polymerization conversion.

At temperatures below 60°C, the initiation efficiency of 2,2-diethoxyacetophenone becomes significantly reduced due to decreased molecular mobility and slower diffusion processes [17]. The lower thermal energy available at reduced temperatures limits the rate of radical formation and propagation reactions. Additionally, the viscosity of the polymerization medium increases at lower temperatures, further impeding the diffusion of reactive species and reducing overall polymerization rates.

Conversely, elevated temperatures above 160°C can lead to enhanced radical generation but may also result in competing degradation processes [16]. At high temperatures, thermal decomposition of the photoinitiator can occur, leading to non-photochemical radical formation that may interfere with the controlled photopolymerization process. The thermal stability of 2,2-diethoxyacetophenone extends to its flash point of 127°C, beyond which significant decomposition becomes likely [10] [11].

The temperature dependence of polymerization rates follows Arrhenius behavior, with activation energies that vary depending on the specific monomer system and reaction conditions [16]. Studies have shown that the rate constants for radical propagation and termination reactions exhibit different temperature dependencies, leading to complex kinetic behavior that must be carefully optimized for specific applications.

Research investigating acetophenone hydrodeoxygenation reactions has provided insights into the temperature effects on 2,2-diethoxyacetophenone reactivity [15]. Higher temperatures promote faster reaction kinetics but can also favor side reactions that reduce the selectivity of the desired photopolymerization process. The optimal temperature represents a balance between reaction rate and selectivity considerations.

The thermal stability of 2,2-diethoxyacetophenone is influenced by the presence of the ethoxy substituents, which provide stabilization against thermal decomposition [10]. The compound maintains structural integrity up to its flash point, making it suitable for elevated temperature applications where thermal stability is critical. This thermal robustness extends the operational temperature range for photopolymerization processes.

Temperature-dependent studies have also revealed that the quantum yield of radical formation varies with temperature due to changes in excited state dynamics and competing deactivation pathways [18]. At moderate temperatures, the quantum yield is optimized through favorable intersystem crossing rates and reduced non-radiative deactivation processes. These findings have important implications for industrial applications where temperature control is essential for consistent photoinitiator performance.

Computational Modeling of Excited State Dynamics

Computational modeling approaches have provided detailed insights into the excited state dynamics and photochemical behavior of 2,2-diethoxyacetophenone. Density Functional Theory calculations have been employed to investigate the electronic structure, molecular orbital characteristics, and potential energy surfaces that govern the photodissociation processes [13]. These computational studies complement experimental observations and provide a molecular-level understanding of the photoinitiator mechanism.

The molecular structure of 2,2-diethoxyacetophenone consists of an acetophenone nucleus substituted with two ethoxy groups at the α-position, resulting in the molecular formula C₁₂H₁₆O₃ with a molecular weight of 208.25 g/mol [6] [7] [8]. Computational optimization of the ground state geometry reveals that the ethoxy substituents adopt conformations that minimize steric interactions while maximizing electronic stabilization through hyperconjugation effects.

Excited state calculations have elucidated the electronic transitions responsible for the ultraviolet absorption characteristics of 2,2-diethoxyacetophenone [13]. The lowest energy absorption band corresponds to an n→π* transition involving the carbonyl oxygen lone pair and the π* orbital of the carbonyl group. Higher energy transitions involve π→π* excitations of the aromatic ring system and the carbonyl chromophore.

Time-dependent density functional theory studies have provided information about the excited state potential energy surfaces and the pathways leading to photodissociation [19]. The calculations reveal that following photoexcitation to the S₁ state, rapid intersystem crossing to the T₁ triplet state occurs within picoseconds. The triplet state exhibits a significantly different geometry compared to the ground state, with elongated bonds that facilitate subsequent homolytic cleavage.

Computational modeling of the photodissociation mechanism has confirmed the experimental observation of Norrish Type I α-cleavage as the primary pathway [19] [2]. The calculations show that cleavage of the carbon-carbon bond adjacent to the carbonyl group requires the lowest activation energy among possible dissociation pathways. The presence of ethoxy substituents stabilizes the resulting radical fragments through delocalization effects.

Molecular dynamics simulations have been employed to investigate the solvent effects on excited state dynamics and photodissociation kinetics [20]. These simulations reveal that solvent molecules can form hydrogen bonds with the carbonyl oxygen and ethoxy groups, influencing the excited state lifetime and reaction pathways. Polar solvents tend to stabilize the excited state through dipole-dipole interactions, while non-polar solvents have minimal effect on the photochemical behavior.

The computational studies have also addressed the quantum yield optimization through substituent effects by modeling various alkoxy-substituted acetophenone derivatives [13]. The calculations demonstrate that the diethoxy substitution pattern in 2,2-diethoxyacetophenone provides an optimal balance between excited state stabilization and bond labilization, resulting in high quantum yields for radical formation.

XLogP3

2.2

UNII

W4BCZ1MAK3

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 58 of 64 companies with hazard statement code(s):;
H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (53.45%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6175-45-7

Wikipedia

2,2-diethoxyacetophenone

General Manufacturing Information

Ethanone, 2,2-diethoxy-1-phenyl-: ACTIVE

Dates

Last modified: 09-13-2023
1: Manning, David T.; Journal of Organic Chemistry 1961, V26, P3755-7 

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